Fungimycin

Pharmacokinetics In vivo efficacy Candida albicans

Polyene antifungal mechanism-of-action studies are often confounded by high hemolytic toxicity. Fungimycin (CAS 1404-87-1) provides a cleaner experimental tool: perimycin A exhibits equivalent K+ ionophoric potency to vacidin A yet with 100-fold lower hemolytic activity in human red blood cell assays, attributed to the absence of a free carboxyl group on the macrolide ring. It also lacks oral activity in murine candidiasis models, a critical distinction from amphotericin B. For formulation-limited agricultural applications, the N-succinyl perimycin derivative confers water solubility while preserving antifungal activity. • 100-fold lower hemolytic activity vs. vacidin A at equivalent ionophoric potency [1] • Active in vivo via subcutaneous route; no oral bioavailability [2] • N-succinyl water-soluble derivative available for formulation studies [3]

Molecular Formula C59H86N2O17
Molecular Weight 1095.3 g/mol
CAS No. 1404-87-1
Cat. No. B075795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFungimycin
CAS1404-87-1
Synonymsfungimycin
perimycin
Molecular FormulaC59H86N2O17
Molecular Weight1095.3 g/mol
Structural Identifiers
SMILESCC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O
InChIInChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1
InChIKeyQPQMKHKBRKAVRZ-FWIVLUFVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fungimycin Procurement Guide


Fungimycin (CAS 1404-87-1), also known as perimycin and aminomycin, is a heptaene macrolide polyene antifungal antibiotic produced by Streptomyces coelicolor var. aminophilus [1]. It is a naturally occurring mixture of three active components, designated perimycin A (the major component), B, and C [2]. As a member of the polyene class, it binds to ergosterol in fungal cell membranes, inducing permeability changes and ion leakage [1]. It has been investigated for its potential applications in human antifungal therapy and as an eco-friendly fungicide in agriculture [3].

Heptaene macrolide polyene antifungal research tool; binds ergosterol and induces ion leakage.
Natural mixture of three active components (perimycin A, B, C); may support polyene mixture profiling.
Reported agricultural antifungal and polyene mechanism studies; non-oral model fit.

Fungimycin vs. Clinical Polyenes


Polyene macrolides, while sharing a common ergosterol-binding mechanism, exhibit significant variability in antifungal spectrum, potency, and critical physiochemical properties that preclude simple substitution [1]. Fungimycin distinguishes itself from mainstream clinical agents like amphotericin B and nystatin through key structural and functional differences. Most notably, it is an aromatic heptaene with a unique mycosamine sugar variant (perosamine) and lacks a free carboxyl group on the macrolide ring, a feature that directly impacts its hemolytic activity and ionophoric properties compared to analogs like vacidin A [2]. Furthermore, in vivo comparative studies have shown that fungimycin lacks the oral activity of amphotericin B in a murine candidiasis model, underscoring a critical pharmacokinetic divergence that limits its interchangeability in systemic infection models [3]. The evidence below quantifies these specific points of differentiation.

Oral bioavailability mismatch

Lacks oral activity in murine candidiasis model; amphotericin B is active orally. Direct substitution may invalidate oral-dosing experiments.

Hemolytic profile differs

Reported 100-fold lower hemolysis vs vacidin A at equivalent ionophoric potency; toxicity outcomes may not transfer across heptaene analogs.

Structural determinants

Perosamine sugar variant and absence of free carboxyl group alter ion-transport mechanisms; activity may not mirror other polyenes.

Fungimycin Comparative Evidence


Oral Bioavailability vs. Amphotericin B

A direct head-to-head comparison in a murine systemic candidiasis model quantified the in vivo efficacy of nine heptaene macrolides, including fungimycin (perimycin) and amphotericin B [1]. While all compounds were active via subcutaneous administration, only amphotericin B and mycoheptin demonstrated significant activity when given orally [1]. This establishes that fungimycin cannot be used as a substitute for amphotericin B in research models requiring oral dosing due to a fundamental difference in gastrointestinal absorption and bioavailability.

Oral activity
Head-to-head
Fungimycin: no significant oral activity
Amphotericin B: active orally
Oral route model mismatch; not interchangeable for oral-dosing studies.
Murine systemic candidiasis model.
Pharmacokinetics In vivo efficacy Candida albicans Oral administration

Hemolytic Activity vs. Vacidin A

In a study comparing two aromatic heptaenes on human red blood cells, perimycin A and vacidin A were found to have equivalent efficiency in inducing K+ permeability across the membrane [1]. However, despite this similarity, there was a 100-fold difference in their hemolytic activity, with perimycin A being significantly less hemolytic [1]. This differential toxicity was linked to the absence of a free carboxyl group in perimycin A, which alters the mechanism of ion transport and reduces membrane damage [1].

Hemolytic activity
Head-to-head
100-fold lower hemolysis
Supports polyene toxicity mechanism studies; lower hemolysis at matched ionophoric effect.
Human red blood cell model; vs vacidin A.
Toxicology Hemolysis Ionophoric activity Selectivity

N-Succinyl Derivative Solubility

The parent compound fungimycin, like many polyenes, has limited aqueous solubility. However, the synthetic derivative N-succinyl perimycin was developed to address this. This derivative forms readily water-soluble salts (e.g., sodium salt) while retaining much of the antifungal activity of the parent perimycin [1]. This represents a functional advantage over unmodified perimycin and provides a class-level inference that fungimycin's core scaffold is amenable to solubility-enhancing chemical modifications.

N-Succinyl derivative
Class-level
Forms water-soluble salts
Solubility-enhancement context; may support aqueous formulation research.
Derivative retains antifungal activity; parent poorly soluble.
Formulation Solubility Chemical modification Structure-activity relationship

Fungimycin Applications


Structure-Toxicity Relationships in Polyenes

Given the 100-fold difference in hemolytic activity between perimycin A and vacidin A at equivalent ionophoric potency, fungimycin is a valuable tool for dissecting the structural determinants of polyene toxicity [1]. It can be used in comparative studies with other heptaenes to map specific functional groups (e.g., the free carboxyl group) to cellular outcomes, informing the rational design of safer antifungal agents.

Agricultural Fungicide Development

Fungimycin has been explicitly reviewed for its application as an eco-friendly fungicide in agriculture [2]. The ability to generate a water-soluble derivative (N-succinyl perimycin) while maintaining activity addresses a key formulation challenge for crop protection products, making fungimycin a relevant starting point or benchmark for developing new agricultural antifungal treatments [3].

Non-Oral Antifungal Efficacy Models

For research focused on in vitro mechanisms of action or in vivo studies using parenteral routes of administration, fungimycin is a viable alternative to other polyenes. Its in vivo activity in murine candidiasis when given subcutaneously confirms its utility in non-oral models [4]. However, researchers must be aware of its specific lack of oral activity to avoid experimental design errors.

Streptomyces Natural Product Benchmark

Fungimycin is a well-characterized secondary metabolite from *Streptomyces coelicolor* var. *aminophilus*, serving as a useful positive control or benchmark compound in metabolomics and genome mining studies aimed at discovering novel antifungals from related actinomycetes [5]. Its distinct chemical signature (e.g., aromatic heptaene with perosamine sugar) aids in dereplication and comparative metabolomics analyses.

Application
Selection Property
Validation Focus
Polyene structure-toxicity studies
Hemolytic activity profile
Ionophoric vs lytic endpoint comparison
Agricultural antifungal research
Solubility-modifiable scaffold
Aqueous formulation and crop protection endpoint
Non-oral antifungal efficacy models
Parenteral-route activity profile
Subcutaneous murine candidiasis endpoint
Streptomyces metabolomics benchmark
Characteristic heptaene marker
Dereplication and comparative metabolomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fungimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.